Cas no 102074-12-4 (5-Amino-4-chloro-2-methylbenzene-1-sulfonamide)
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-AMINO-4-CHLORO-2-METHYLBENZENE-1-SULFONAMIDE
- Benzenesulfonamide, 5-amino-4-chloro-2-methyl-
- 5-Amino-4-chloro-2-methylbenzene-1-sulfonamide
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- MDL: MFCD23854213
- Inchi: 1S/C7H9ClN2O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,9H2,1H3,(H2,10,11,12)
- InChI Key: PBVPBKOCWCJLOU-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C)C=1)S(N)(=O)=O)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 275
- XLogP3: 0.8
- Topological Polar Surface Area: 94.6
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-279389-1g |
5-amino-4-chloro-2-methylbenzene-1-sulfonamide |
102074-12-4 | 1g |
$628.0 | 2023-09-09 | ||
| Enamine | EN300-279389-5g |
5-amino-4-chloro-2-methylbenzene-1-sulfonamide |
102074-12-4 | 5g |
$1821.0 | 2023-09-09 | ||
| Enamine | EN300-279389-10g |
5-amino-4-chloro-2-methylbenzene-1-sulfonamide |
102074-12-4 | 10g |
$2701.0 | 2023-09-09 | ||
| Ambeed | A1086717-1g |
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide |
102074-12-4 | 95% | 1g |
$469.0 | 2024-04-26 | |
| Ambeed | A1086717-5g |
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide |
102074-12-4 | 95% | 5g |
$1235.0 | 2024-04-26 | |
| Enamine | EN300-279389-0.05g |
5-amino-4-chloro-2-methylbenzene-1-sulfonamide |
102074-12-4 | 0.05g |
$528.0 | 2023-09-09 | ||
| Enamine | EN300-279389-0.1g |
5-amino-4-chloro-2-methylbenzene-1-sulfonamide |
102074-12-4 | 0.1g |
$553.0 | 2023-09-09 | ||
| Enamine | EN300-279389-0.25g |
5-amino-4-chloro-2-methylbenzene-1-sulfonamide |
102074-12-4 | 0.25g |
$579.0 | 2023-09-09 | ||
| Enamine | EN300-279389-0.5g |
5-amino-4-chloro-2-methylbenzene-1-sulfonamide |
102074-12-4 | 0.5g |
$603.0 | 2023-09-09 | ||
| Enamine | EN300-279389-1.0g |
5-amino-4-chloro-2-methylbenzene-1-sulfonamide |
102074-12-4 | 1g |
$1572.0 | 2023-06-04 |
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide Suppliers
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 5-Amino-4-chloro-2-methylbenzene-1-sulfonamide
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide (CAS No. 102074-12-4): A Comprehensive Overview
5-Amino-4-chloro-2-methylbenzene-1-sulfonamide (CAS No. 102074-12-4) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines an amino group, a chlorine atom, a methyl group, and a sulfonamide functional group on a benzene ring. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it highly valuable for research and industrial purposes.
The synthesis of 5-amino-4-chloro-2-methylbenzene-1-sulfonamide involves multi-step reactions, often starting from aromatic precursors. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and improve yield. Such innovations not only enhance the scalability of the process but also align with the growing demand for sustainable chemical manufacturing practices.
One of the most promising applications of 5-amino-4-chloro-2-methylbenzene-1-sulfonamide lies in its potential as a building block in drug discovery. The sulfonamide group is known for its ability to modulate biological activity, making this compound an attractive candidate for designing bioactive molecules. Recent studies have demonstrated its role in inhibiting certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. By incorporating this compound into drug design pipelines, researchers aim to develop novel therapeutics with improved efficacy and reduced side effects.
In addition to its pharmaceutical applications, 5-amino-4-chloro-2-methylbenzene-1-sulfonamide has shown potential in agrochemicals. Its ability to interact with plant receptors makes it a candidate for developing new classes of pesticides or growth regulators. Emerging research highlights its role in enhancing crop resilience against environmental stressors such as drought and salinity. This dual functionality underscores the compound's versatility and broad applicability across different industries.
The chemical stability and reactivity of 5-amino-4-chloro-2-methylbenzene-1-sulfonamide have also made it an interesting subject for materials science research. Its ability to form stable covalent bonds with other molecules has led to its exploration in the development of advanced materials, such as high-performance polymers and nanocomposites. Recent breakthroughs in nanotechnology have leveraged this compound's properties to create materials with enhanced mechanical strength and thermal stability.
From a structural perspective, 5-amino-4-chloro-2-methylbenzene-1-sulfonamide exhibits a unique balance of electron-donating and electron-withdrawing groups on the benzene ring. This balance influences its electronic properties, making it suitable for applications in optoelectronics. For example, researchers have investigated its use in organic light-emitting diodes (OLEDs) due to its ability to facilitate efficient charge transport within the device structure.
The study of 5-amino-4-chloro-2-methylbenzene-1-sulfonamide has also contributed significantly to our understanding of sulfur chemistry. The sulfonamide group plays a crucial role in stabilizing the molecule's structure while enabling diverse reactivity patterns. Recent computational studies have provided deeper insights into the molecular dynamics of this compound, paving the way for further innovations in its synthesis and application.
In conclusion, 5-amino-4-chloro-2-methylbenzene-1-sulfonamide (CAS No. 102074-12-4) is a multifaceted compound with immense potential across various scientific domains. Its unique structure, combined with recent advancements in synthetic methods and application-oriented research, positions it as a key player in driving future innovations in chemistry and related fields.
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